N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-methoxyphenyl)acetamide
Description
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of thienopyrazoles
Properties
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-18(2,3)21-17(14-10-24-11-15(14)20-21)19-16(22)9-12-5-7-13(23-4)8-6-12/h5-8H,9-11H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVINXAASATWGKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The key steps may include:
Formation of the thienopyrazole core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophene derivatives and hydrazine.
Introduction of the tert-butyl group: This step may involve alkylation reactions using tert-butyl halides under basic conditions.
Attachment of the acetamide moiety: This can be done through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thienopyrazole derivatives: Compounds with similar core structures but different substituents.
Acetamide derivatives: Compounds with similar acetamide moieties but different core structures.
Uniqueness
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups and structural features
Biological Activity
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-methoxyphenyl)acetamide is a compound of significant interest due to its potential biological activities. This article discusses its pharmacological properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 354.47 g/mol. The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit potent antitumor activity by inhibiting key oncogenic pathways. Specifically, compounds similar to this compound have shown efficacy against BRAF(V600E), a mutation commonly associated with melanoma. These derivatives have been demonstrated to inhibit various kinases involved in tumor progression and survival .
Anti-inflammatory Properties
In addition to antitumor effects, pyrazole derivatives are recognized for their anti-inflammatory properties. Studies have shown that these compounds can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This makes them potential candidates for treating inflammatory diseases .
Antibacterial and Antifungal Activities
This compound has also been evaluated for its antimicrobial properties. Similar pyrazole compounds have demonstrated effectiveness against various bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA) and several pathogenic fungi. The mechanism of action often involves disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the thieno[3,4-c]pyrazole framework and substituents on the acetamide group can significantly influence potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased antitumor activity against BRAF(V600E) |
| Variation in alkyl chain length | Altered pharmacokinetics and bioavailability |
| Substitution on the aromatic ring | Enhanced anti-inflammatory effects |
Case Studies
- Antitumor Efficacy : A study evaluated a series of thieno[3,4-c]pyrazole derivatives including this compound against various cancer cell lines. Results indicated IC50 values in the low micromolar range for several derivatives against melanoma cells.
- Anti-inflammatory Mechanism : In vitro assays demonstrated that this compound significantly inhibited LPS-induced nitric oxide production in macrophages, suggesting a potential mechanism for its anti-inflammatory effects.
- Antimicrobial Activity : A recent investigation into novel pyrazole carboxamide derivatives revealed that modifications similar to those in this compound led to enhanced antifungal activity against Candida albicans with MIC values comparable to standard antifungal agents.
Q & A
Q. Table 1. Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclization | Pd(OAc)₂, xylene, 120°C, 10h | 68 | 98 | |
| Acetamide Coupling | EDCl, DMAP, DCM, rt, 24h | 82 | 95 | |
| Final Purification | Ethanol/water (3:1) recrystallization | 75 | 99 |
Q. Table 2. Comparative Bioactivity of Structural Analogues
| Compound | Structural Feature | IC₅₀ (μM) | Target |
|---|---|---|---|
| Parent Compound | tert-butyl, 4-methoxyphenyl | 12.0 | COX-2 |
| Analogue A | Ethyl, 4-nitrophenyl | 3.5 | EGFR |
| Analogue B | Sulfonamide, 4-chlorophenyl | 8.2 | CDK4/6 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
